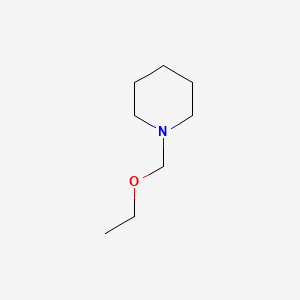
Piperidine, N-(ethoxymethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidine, N-(ethoxymethyl)-: is an organic compound that belongs to the class of piperidine derivatives Piperidine itself is a six-membered heterocyclic amine with the molecular formula C5H11N The N-(ethoxymethyl) substitution introduces an ethoxymethyl group to the nitrogen atom of the piperidine ring, resulting in the compound C8H17NO
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, N-(ethoxymethyl)- can be achieved through several methods. One common approach involves the reductive amination of piperidine with ethoxymethyl chloride. This reaction typically requires a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride to facilitate the formation of the N-(ethoxymethyl) group.
Industrial Production Methods: In industrial settings, the production of Piperidine, N-(ethoxymethyl)- may involve continuous flow reactions. For example, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents can produce various piperidine derivatives, including N-(ethoxymethyl)-piperidine, in good yields and high diastereoselectivities .
Analyse Chemischer Reaktionen
Types of Reactions: Piperidine, N-(ethoxymethyl)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to piperidine or other reduced forms.
Substitution: N-(ethoxymethyl)-piperidine can participate in nucleophilic substitution reactions, where the ethoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various N-substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Piperidine, N-(ethoxymethyl)- has several scientific research applications:
Wirkmechanismus
The mechanism of action of Piperidine, N-(ethoxymethyl)- involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to modulate signaling pathways such as NF-κB and PI3K/Akt, which are involved in cancer progression . The compound may also inhibit enzymes or receptors, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Piperidine: The parent compound, which lacks the ethoxymethyl substitution.
Piperine: A naturally occurring alkaloid with a piperidine moiety, known for its bioactive properties.
Piperidone: A ketone derivative of piperidine, used in the synthesis of pharmaceuticals.
Uniqueness: Piperidine, N-(ethoxymethyl)- is unique due to the presence of the ethoxymethyl group, which can influence its reactivity and biological activity. This substitution can enhance its solubility, stability, and ability to interact with specific molecular targets compared to other piperidine derivatives.
Eigenschaften
CAS-Nummer |
3275-13-6 |
|---|---|
Molekularformel |
C8H17NO |
Molekulargewicht |
143.23 g/mol |
IUPAC-Name |
1-(ethoxymethyl)piperidine |
InChI |
InChI=1S/C8H17NO/c1-2-10-8-9-6-4-3-5-7-9/h2-8H2,1H3 |
InChI-Schlüssel |
IHQZMTASTVTDLX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCN1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(5-{[(3,5-Difluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)-2-methyl-6-(trifluoromethyl)pyridine](/img/structure/B14733838.png)
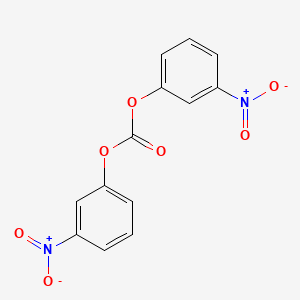
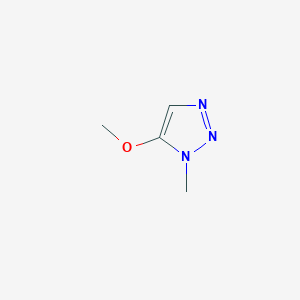
![1-[Bis(3-methylbutoxy)methoxy]-3-methylbutane](/img/structure/B14733843.png)
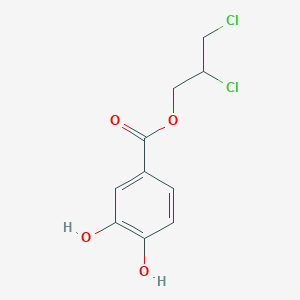
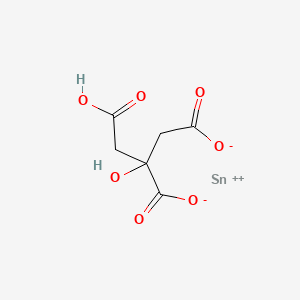
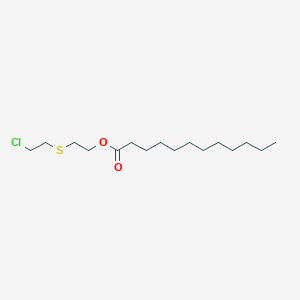
![4,6-Bis[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine](/img/structure/B14733869.png)
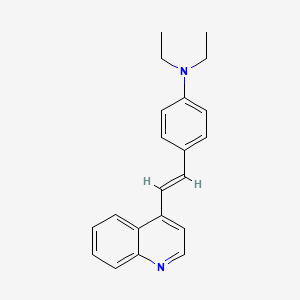

![[Dimethyl(propyl)silyl]methyl acetate](/img/structure/B14733883.png)
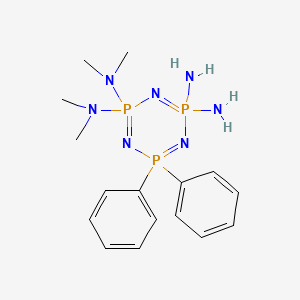
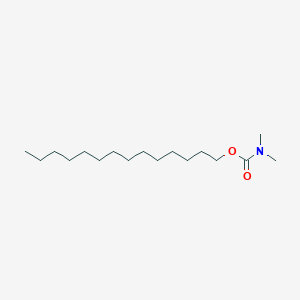
![Ethyl 4-[(2,6-diamino-5-nitrosopyrimidin-4-yl)amino]benzoate](/img/structure/B14733905.png)
